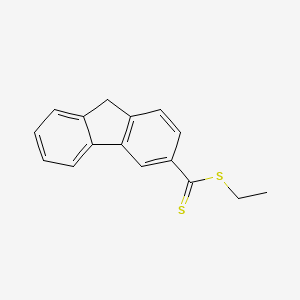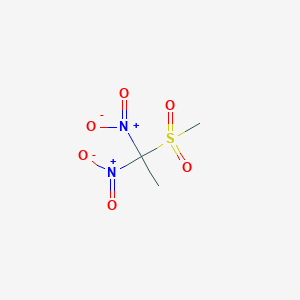![molecular formula C20H31ClO2 B14609699 2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one CAS No. 58995-77-0](/img/structure/B14609699.png)
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one is an organic compound with a complex structure that includes a chloro group, a phenyl ring, and a dodecyloxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one typically involves the reaction of 4-(dodecyloxy)phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroethanol in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one can undergo several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: The major product is typically a carboxylic acid.
Reduction: The major product is usually an alcohol.
Aplicaciones Científicas De Investigación
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl ring and dodecyloxy chain can interact with various biological molecules through hydrophobic interactions and π-π stacking .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
- 1-(4-(2-chloroethoxy)phenyl)ethanone
Uniqueness
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one is unique due to its long dodecyloxy chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly interesting for applications requiring specific hydrophobic interactions and stability in non-polar environments .
Propiedades
Número CAS |
58995-77-0 |
|---|---|
Fórmula molecular |
C20H31ClO2 |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
2-chloro-1-(4-dodecoxyphenyl)ethanone |
InChI |
InChI=1S/C20H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-23-19-14-12-18(13-15-19)20(22)17-21/h12-15H,2-11,16-17H2,1H3 |
Clave InChI |
LVHQARYVNJPHLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


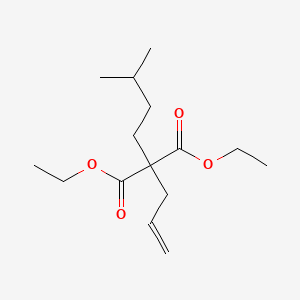

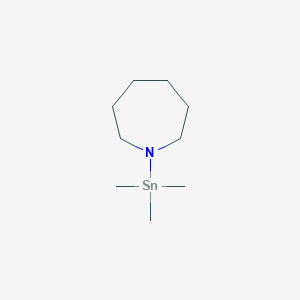
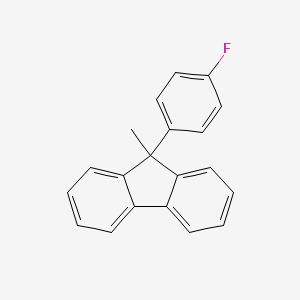
![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)
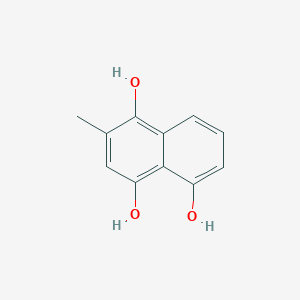
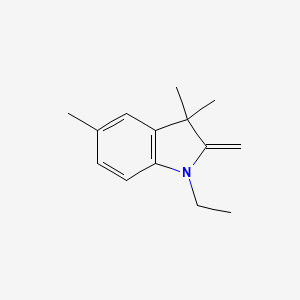
![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
![2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14609665.png)
![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)
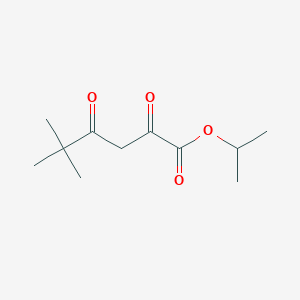
![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
